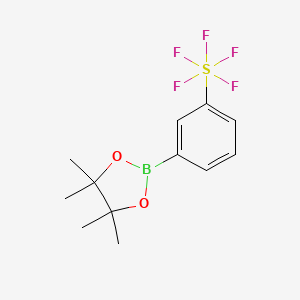
3-([Pentafluorothio)benzeneboronic acid, pinacol ester
Vue d'ensemble
Description
3-([Pentafluorothio)benzeneboronic acid, pinacol ester is a useful fluorinated building block that can be applied throughout organic synthesis . The boron-pinacol ester can be utilized in a Suzuki cross-coupling reaction with an organohalide to build larger scaffolds .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of this compound is complex, making it suitable for various applications such as catalysis, drug discovery, and material synthesis.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Applications De Recherche Scientifique
Photoluminescence Properties and Sensing Applications
A novel iridium(III) complex incorporating a benzeneboronic acid pinacol ester moiety has been developed as a phosphorescent probe for hydrogen peroxide (H2O2), displaying efficient phosphorescent emission and high selectivity toward H2O2 over other reactive oxygen species (ROS) (Li et al., 2014). This highlights the compound's potential in photoluminescence studies and as a sensing material for biological and environmental applications.
Polymer Synthesis via Suzuki-Miyaura Condensation
The Suzuki-Miyaura coupling polymerization technique has been used to synthesize high-molecular-weight π-conjugated polymers featuring boronic acid (ester) moieties at both ends, demonstrating an unstoichiometric polycondensation behavior contrary to Flory's principle (Nojima et al., 2016). This application signifies the compound's utility in creating advanced materials with potential electronic and optical properties.
Synthesis of Alkenylboronic Esters
Synthetic routes to (E)-1-alkenylboronic acid pinacol esters have been investigated, showcasing methods to produce these compounds in good to high yields. Such esters are valuable intermediates in organic synthesis, being insensitive to air, moisture, and chromatography (Shirakawa et al., 2004). This underscores their importance in synthetic chemistry for the construction of complex molecules.
Development of Novel Sensors
A label-free hypochlorite amperometric sensor based on the direct oxidation of benzeneboronic acid pinacol ester (BAPE) induced by hypochlorite has been developed. This sensor showcases high selectivity and accuracy in monitoring hypochlorite levels in tap water, suggesting its potential use in water pollution control, environmental monitoring, and food safety (Guo et al., 2019).
Tailored Light Emission in Polymers
Chromophore-containing perfluorocyclobutyl (PFCB) polymers synthesized through Suzuki coupling reactions with aryl diboronic acids or aryl dibromides, including 4-trifluorovinyloxyphenylboronic acid pinacol ester, exhibit high molecular weights, superb thermal stability, and tailored photoluminescence. This demonstrates the role of boronic esters in developing polymers with specific optical properties for potential use in light-emitting devices (Neilson et al., 2007).
Safety and Hazards
Orientations Futures
The increased stability of boronic esters also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures , boronic esters usually do not . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
Mécanisme D'action
Target of Action
The primary target of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organohalide with the boronate ester in the presence of a palladium catalyst . The palladium catalyst facilitates the transmetalation process, where the boronate ester is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of larger molecular scaffolds, which are essential in various areas of organic synthesis .
Pharmacokinetics
The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of larger molecular structures . This is particularly valuable in organic synthesis, where the creation of complex molecular architectures is often required .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions, which can impact the compound’s performance . Additionally, the presence of a palladium catalyst is crucial for the transmetalation process .
Analyse Biochimique
Biochemical Properties
3-([Pentafluorothio)benzeneboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is utilized in Suzuki-Miyaura coupling reactions, where it reacts with organohalides to form larger molecular structures. This interaction is crucial for the synthesis of complex organic molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and pH. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various synthetic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic chemistry, where it contributes to the construction of complex molecular structures .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its involvement in synthetic reactions suggests it may localize to specific cellular compartments where these reactions occur. Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function .
Propriétés
IUPAC Name |
pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-6-5-7-10(8-9)21(14,15,16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISODYTWOQOJZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286278-35-0 | |
| Record name | 3-([Pentafluorothio)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
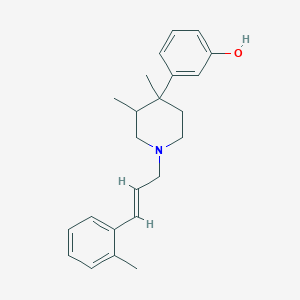
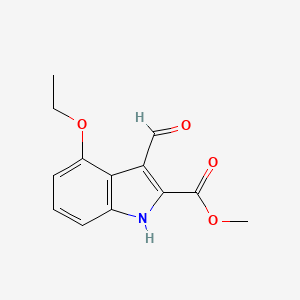
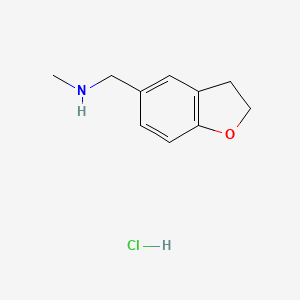
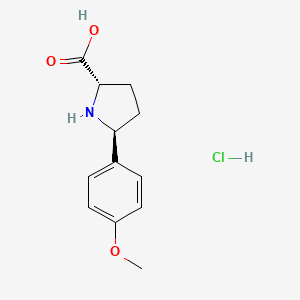
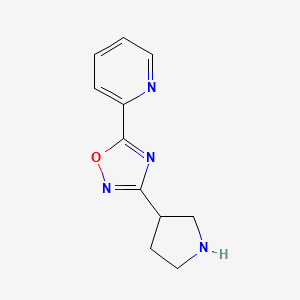
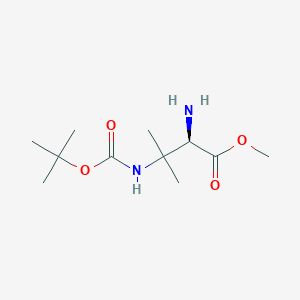
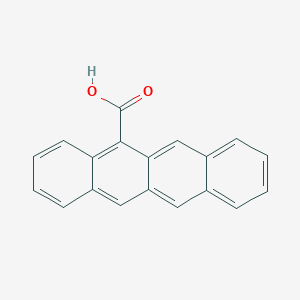
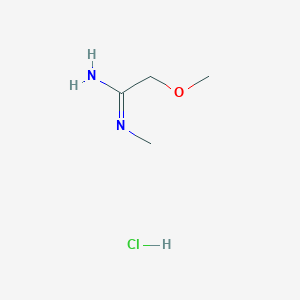
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)